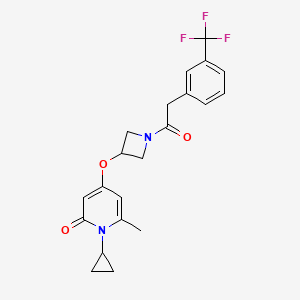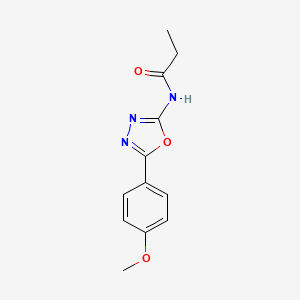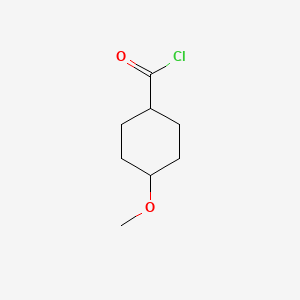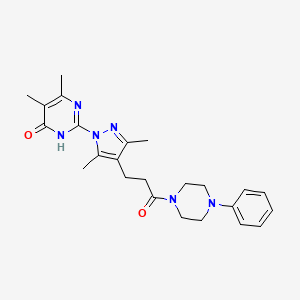
1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.405. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Compounds with azetidine and pyridinone structures, such as N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, have been synthesized and evaluated for their antidepressant and nootropic activities. These studies reveal the potential of azetidinone skeletons as central nervous system active agents, indicating their suitability for exploring more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidine derivatives, including those with azetidinone moieties, have been synthesized and shown to exhibit anticancer and anti-inflammatory activities. This underscores the role of such compounds in developing new therapeutic agents targeting specific cancer types and inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities : A variety of pyrimidine-azetidinone analogues have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. These findings highlight the potential utility of such compounds in addressing bacterial infections and tuberculosis, contributing to the search for new antimicrobial agents (Chandrashekaraiah et al., 2014).
Synthesis and Chemical Properties
Spirocycles via 1,3-Dipolar Cycloaddition : Research on the synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reactions offers insights into novel synthetic routes for creating structurally complex and functionally diverse compounds. These methodologies provide valuable tools for the development of new molecules with potential applications in medicinal chemistry and material science (Jones et al., 2016).
Optically Active 1,3-Aminoalcohols : The preparation of novel optically active 1,3-aminoalcohols derived from D-glucal, involving azetidine components, demonstrates the synthesis of chiral catalysts and bidentate ligands for asymmetric synthesis. This research contributes to the development of chiral molecules for pharmaceutical applications and the study of asymmetric reactions (Iovel' et al., 2000).
Propriétés
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-13-7-17(10-20(28)26(13)16-5-6-16)29-18-11-25(12-18)19(27)9-14-3-2-4-15(8-14)21(22,23)24/h2-4,7-8,10,16,18H,5-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUJYZDKFJFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2720377.png)
![Ethyl 2-[(3,5-dichlorophenyl)amino]acetate](/img/structure/B2720379.png)


![6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2720385.png)
![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)
